Conjugate Acid pKa Elevation Relative to N-Methylaniline and p-Chloro-N-methylaniline
The pKa of the conjugate acid of 4-methoxy-N-methylaniline is 5.9, compared to 4.9 for unsubstituted N-methylaniline and 4.0 for p-chloro-N-methylaniline, reflecting the potent electron-donating effect of the para-methoxy group [1]. This 1.0 log unit increase over the parent N-methylaniline translates into a roughly 10-fold higher concentration of the deprotonated, nucleophilic free amine at a given pH, directly enhancing reactivity in base-catalysed or nucleophilic processes.
| Evidence Dimension | Conjugate acid pKa (basicity of amine) |
|---|---|
| Target Compound Data | pKa = 5.9 (conjugate acid of 4-methoxy-N-methylaniline) |
| Comparator Or Baseline | N-methylaniline: pKa = 4.9; p-chloro-N-methylaniline: pKa = 4.0 |
| Quantified Difference | ΔpKa = +1.0 vs. N-methylaniline; ΔpKa = +1.9 vs. p-chloro-N-methylaniline |
| Conditions | Determined spectrophotometrically in acetonitrile solution at 25 °C [1] |
Why This Matters
Procurement and formulation decisions that require a specific basicity window for selective protonation or deprotonation will fail if N-methylaniline (pKa 4.9) is substituted, as it is a significantly weaker base.
- [1] F. Brotzel, Y. C. Chu, H. Mayr. Nucleophilic Reactivities of Primary and Secondary Amines in Acetonitrile. Eur. J. Org. Chem., 2009, 4916–4924. View Source
